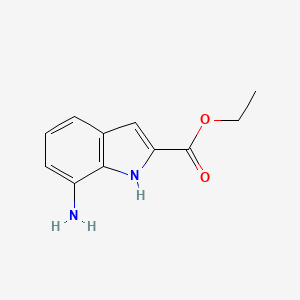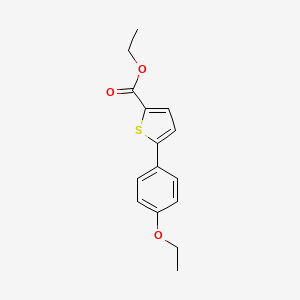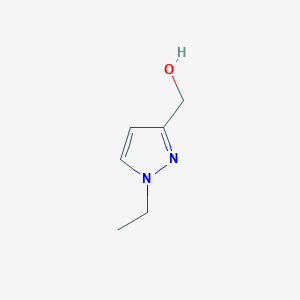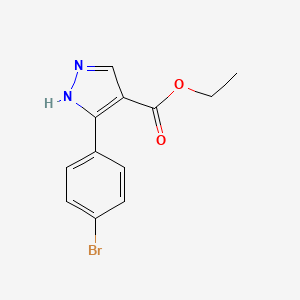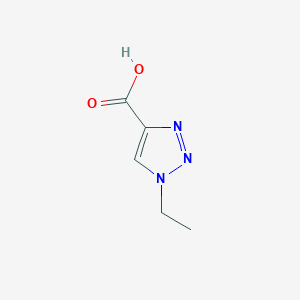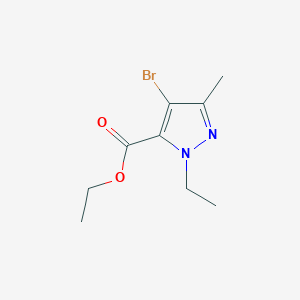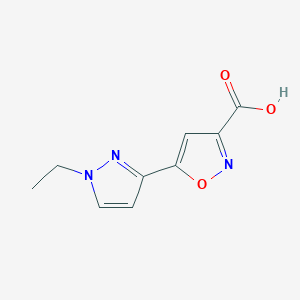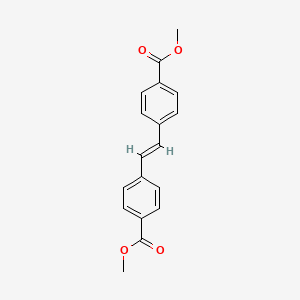
Dimethyl 4,4'-stilbenedicarboxylate
Vue d'ensemble
Description
Dimethyl 4,4'-stilbenedicarboxylate is a chemical compound that is related to the stilbene family, which is known for its double bond that allows for various chemical reactions and interactions. The compound is of interest due to its potential applications in creating liquid crystal polymers, optical brightening agents, and its involvement in solid-state reactions such as [2 + 2] cycloaddition.
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical reactions. For instance, omega-Acryloxyalkyl 4-dimethylamino-trans-stilbene-4'-carboxylates have been synthesized and polymerized to give side chain liquid crystal polymers . Another study reports the synthesis of trans-4,4'-stilbenedicarboxylic acid salts with various amines, which were then analyzed for their potential in solid-state [2 + 2] cycloaddition reactions . Additionally, a synthetic process for 4,4'-bis(2-benzoxazolyl)stilbene from a recyclable source has been developed, which involves the formation of 4,4'-stilbenedicarboxylate .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using techniques such as X-ray crystallography. For example, the crystal structures of molecular salts of trans-4,4'-stilbenedicarboxylic acid were determined to understand the influence of non-covalent interactions in their crystal packing . The molecular refractions of some sterically hindered p,p'-dimethoxystilbenes were also measured, providing insights into the influence of non-planarity in stilbene derivatives .
Chemical Reactions Analysis
This compound and its derivatives undergo various chemical reactions. The [2 + 2] cycloaddition reaction is one such reaction, where the molecular salts of trans-4,4'-stilbenedicarboxylic acid were studied for their photoreactivity towards UV light . Additionally, the synthesis and reaction of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylate derivatives were explored, which involved reactions with dimethyl acetylenedicarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The side chain liquid crystal polymers derived from these compounds exhibit glass and isotropization transition temperatures that decrease with increasing length of the spacer chain . The polymers are also reported to be soluble, indicating no significant cross-linking through the stilbene double bond . The photoreactivity of the stilbenedicarboxylic acid salts also highlights the importance of the olefinic double bond in these compounds .
Applications De Recherche Scientifique
Optical Brightening Agent Synthesis
Dimethyl 4,4'-stilbenedicarboxylate is utilized in the synthesis of optical brightening agents. A study by Ryu et al. (2016) developed a four-step synthetic process to produce high-quality 4,4’-bis(2-benzoxazolyl)stilbene (BBS), an optical brightening agent, from methyl 4-formylbenzoate (MFB), a by-product in dimethyl terephthalate production. This process involves forming 4,4’-stilbenedicarboxylate, which is then transformed into BBS.
Fluorescence Probes and Photophysical Properties
This compound derivatives exhibit notable fluorescence properties. Palakollu and Kanvah (2014) in their work, published in the "New Journal of Chemistry," explored α-cyanostilbenes with dimethylaniline and diphenylaniline substitutions. They found that these stilbenes show enhanced emission in water and solid-state, demonstrating potential as fluorescence probes due to their solvatochromic emission behavior and sensitivity to pH changes (Palakollu & Kanvah, 2014).
Crystal Engineering and Photoreactivity
In crystal engineering, this compound is studied for its role in solid-state reactions. A research by Kole et al. (2011) synthesized molecular salts of trans-4,4′-stilbenedicarboxylic acid with various amines to understand non-covalent interactions in crystal packing. Their study revealed patterns suitable for photoreactive [2 + 2] cycloaddition reactions, particularly in the salt of 1,3-diaminopropane.
Synthesis and Characterization of Stilbene Derivatives
Stilbene derivatives, synthesized using this compound, are characterized for their molecular structures and properties. A study by Yang et al. (2002) investigated the synthesis, structure, and photochemical behavior of trans-4-aminostilbene derivatives. They found that N-phenyl substitutions lead to more planar ground-state geometry, affecting the absorption and fluorescence spectra and the fluorescent excited state's structure.
Luminescent Lanthanide Coordination Polymers
Dimethyl-3,4-furandicarboxylate, a related compound, is used to create luminescent lanthanide coordination polymers. Greig et al. (2015) studied this under hydrothermal conditions, leading to two-dimensional coordination polymers with significant luminescent properties. This research provides insights into the photophysical properties and the structure-function relationship of such materials (Greig et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10374-80-8 | |
| Record name | Dimethyl 4,4'-stilbenedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




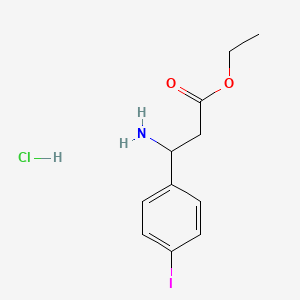

![ethyl 6-(4-aMinophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B3021200.png)
